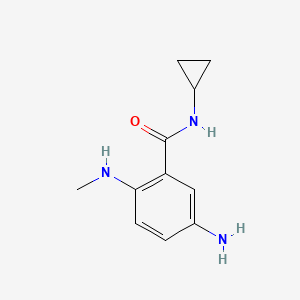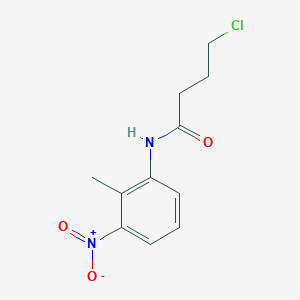
2-Bromo-3,5-dichlorophenol
Vue d'ensemble
Description
2-Bromo-3,5-dichlorophenol (2-BDC) is a widely used compound in scientific research. It is a phenolic compound that is used in a wide range of applications, including synthesis, biochemical and physiological studies, and drug-related studies. 2-BDC is a low-cost and relatively safe compound that can be used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Chemical Synthesis and Properties :
- Nazeer et al. (2020) synthesized 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives using a Pd-catalyzed Suzuki cross-coupling reaction. The study examined the reactivity and electronic properties of these compounds through molecular orbital analysis, non-linear optical properties, and molecular electrostatic potential studies (Nazeer et al., 2020).
Biodegradation and Environmental Impact :
- Bollag et al. (1979) explored the enzymatic cross-coupling of halogenated phenols, including 2,4-dichlorophenol and 4-bromo-2-chlorophenol, by a fungal laccase, leading to the formation of dimers. This research contributes to understanding the environmental fate of such compounds (Bollag et al., 1979).
Polymerization and Material Science :
- Miyakoshi et al. (2004) reported the controlled polymerization of 2-bromo-3-hexyl-5-iodothiophene, which is structurally related to 2-Bromo-3,5-dichlorophenol. This research contributes to the field of material science, particularly in the synthesis of polymers with low polydispersity (Miyakoshi et al., 2004).
Electrochemical Applications :
- The study by Mubarak et al. (1996) involved the electrochemical reduction of various halogenated thiophenes, including 2-bromo- and 3-bromo-thiophenes. This research has implications for the development of novel electrochemical processes and materials (Mubarak et al., 1996).
Computational Chemistry :
- Bahri-Laleh et al. (2014) conducted a computational study on the mechanism of polymerization of dibromo butylthiophene, related to this compound. This research enhances the understanding of polymerization processes at the molecular level (Bahri-Laleh et al., 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s structurally similar to bronopol (2-bromo-2-nitro-1,3-propanediol), which is known to have wide-spectrum antimicrobial properties .
Mode of Action
Based on its structural similarity to bronopol, it may also exhibit antimicrobial properties The mechanism could involve the compound interacting with microbial cells, leading to cell death
Biochemical Pathways
Chlorophenols, a broader class of compounds to which 2-bromo-3,5-dichlorophenol belongs, are known to be degraded by bacteria . The degradation process involves various enzymes and leads to the formation of less toxic compounds .
Result of Action
It’s known that chlorophenols can cause skin irritation, respiratory tract irritation, and acute toxicity if ingested, inhaled, or absorbed through the skin .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy might be affected by temperature, pH, and the presence of other chemicals. It’s also worth noting that chlorophenols are persistent environmental pollutants, and their degradation in the environment can be influenced by factors such as temperature, pH, and the presence of degrading organisms .
Analyse Biochimique
Biochemical Properties
It is known that halogenated phenols can interact with various enzymes and proteins The nature of these interactions is largely dependent on the specific structure and properties of the halogenated phenol
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 2-Bromo-3,5-dichlorophenol vary with different dosages in animal models .
Propriétés
IUPAC Name |
2-bromo-3,5-dichlorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIGVUYGLXFTPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(4-Chloro-2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B3034010.png)

![7-chloro-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B3034015.png)

![3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one](/img/structure/B3034019.png)


![6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3034022.png)


